N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of pyrazole and chromene moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The chromene moiety is introduced through a subsequent reaction with 4-hydroxycoumarin under acidic conditions. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of human error .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological activities and applications .
Scientific Research Applications
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a triazole ring instead of a pyrazole ring.
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-INDOLE-4-CARBOXAMIDE: Contains an indole ring instead of a pyrazole ring.
Uniqueness
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of pyrazole and chromene moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C21H17N3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H17N3O4/c1-27-15-8-6-14(7-9-15)13-24-20(10-11-22-24)23-21(26)19-12-17(25)16-4-2-3-5-18(16)28-19/h2-12H,13H2,1H3,(H,23,26) |
InChI Key |
WEBXYOXLRRABQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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